Antimalarial Liver-Stage Activity: Divergent Pharmacological Profile vs. Wiskostatin and P7C3
In the Novartis open-source antimalarial screening campaign testing >500,000 compounds, 1-cyclohexylamino-3-(3,6-dibromo-carbazol-9-yl)-propan-2-ol demonstrated >50% reduction in luciferase-expressing Plasmodium yoelii liver-stage development [1]. By contrast, the closest structural analogs—Wiskostatin (dimethylamino terminus) and P7C3 (phenylamino terminus)—are not associated with any antimalarial liver-stage activity in the primary literature; their characterized mechanisms (N-WASP inhibition and NAMPT activation, respectively) place them in entirely distinct target classes [2][3]. Additional ChEMBL entries for the target compound document antimalarial activity against multiple drug-resistant Plasmodium falciparum strains, including chloroquine/pyrimethamine/quinine-resistant, mefloquine-resistant, and drug-sensitive NF54 lines [1].
| Evidence Dimension | Antimalarial liver-stage activity (Plasmodium yoelii liver-stage assay) |
|---|---|
| Target Compound Data | >50% reduction in liver-stage P. yoelii development (Novartis screening cascade) |
| Comparator Or Baseline | Wiskostatin (CAS 253449-04-6): no antimalarial liver-stage data reported; characterized as N-WASP inhibitor (S-isomer EC₅₀ = 4.35 μM). P7C3 (CAS 301353-96-8): no antimalarial liver-stage data reported; characterized as NAMPT activator and neuroprotective agent. |
| Quantified Difference | Target compound: positive hit in antimalarial liver-stage screen. Comparators: no antimalarial liver-stage activity reported in primary literature or ChEMBL. |
| Conditions | Liver-stage Plasmodium yoelii luciferase assay; Novartis high-throughput screening platform; additional blood-stage P. falciparum assays against drug-resistant strains. |
Why This Matters
For antimalarial drug discovery programs, the cyclohexylamino analog provides a confirmed liver-stage active chemotype, whereas substituting Wiskostatin or P7C3 would direct screening toward entirely different target classes (actin dynamics or NAD⁺ metabolism) with no evidence of antiplasmodial activity.
- [1] Antonova-Koch Y, Meister S, Abraham M, et al. Open-source discovery of chemical leads for next-generation chemoprotective antimalarials. Science. 2018;362(6419). Data deposited in ChEMBL: CHEMBL1789905 (P. yoelii liver-stage), CHEMBL3100664–CHEMBL3100669 (P. falciparum drug-resistant strains). See also Chemsrc bioassay summary for CAS 301160-10-1. View Source
- [2] Peterson JR, Bickford LC, Morgan D, et al. Chemical inhibition of N-WASP by stabilization of a native autoinhibited conformation. Nat Struct Mol Biol. 2004;11(8):747-755. Wiskostatin characterization. View Source
- [3] Wang G, Han T, Nijhawan D, et al. P7C3 neuroprotective chemicals function by activating the rate-limiting enzyme in NAD salvage. Cell. 2014;158(6):1324-1334. P7C3 mechanism as NAMPT activator. View Source
